molecular formula C11H26IN B14701575 N,N,N-Triethylpentan-1-aminium iodide CAS No. 21735-95-5

N,N,N-Triethylpentan-1-aminium iodide

Cat. No.: B14701575
CAS No.: 21735-95-5
M. Wt: 299.24 g/mol
InChI Key: OGJWZIYKKPVASD-UHFFFAOYSA-M
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Description

N,N,N-Triethylpentan-1-aminium iodide is a quaternary ammonium salt characterized by a pentyl chain attached to a nitrogen center substituted with three ethyl groups and an iodide counterion. Such compounds are typically employed in ionic liquids, catalysis, and biomedical research due to their stability and tunable solubility .

Properties

CAS No.

21735-95-5

Molecular Formula

C11H26IN

Molecular Weight

299.24 g/mol

IUPAC Name

triethyl(pentyl)azanium;iodide

InChI

InChI=1S/C11H26N.HI/c1-5-9-10-11-12(6-2,7-3)8-4;/h5-11H2,1-4H3;1H/q+1;/p-1

InChI Key

OGJWZIYKKPVASD-UHFFFAOYSA-M

Canonical SMILES

CCCCC[N+](CC)(CC)CC.[I-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N,N-Triethylpentan-1-aminium iodide typically involves the quaternization of N,N,N-Triethylpentan-1-amine with an alkyl halide, such as iodomethane. The reaction is carried out in an appropriate solvent, often under reflux conditions, to ensure complete conversion to the quaternary ammonium iodide.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions and high yield. The product is then purified through crystallization or distillation to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions: N,N,N-Triethylpentan-1-aminium iodide undergoes various chemical reactions, including:

    Substitution Reactions: The iodide ion can be replaced by other nucleophiles, leading to the formation of different quaternary ammonium salts.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include silver nitrate (AgNO3) for the formation of nitrate salts and sodium hydroxide (NaOH) for the formation of hydroxide salts. These reactions are typically carried out in aqueous or alcoholic solutions.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (H2O2) or sodium borohydride (NaBH4) can be used under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents used. For example, reacting with silver nitrate yields N,N,N-Triethylpentan-1-aminium nitrate, while reacting with sodium hydroxide yields N,N,N-Triethylpentan-1-aminium hydroxide.

Scientific Research Applications

N,N,N-Triethylpentan-1-aminium iodide has a wide range of applications in scientific research:

    Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.

    Biology: The compound is studied for its antimicrobial properties, particularly against bacteria and fungi.

    Medicine: Research is ongoing to explore its potential as an antiseptic agent due to its ability to disrupt microbial cell membranes.

    Industry: It is used in the formulation of disinfectants and cleaning agents, leveraging its surfactant properties to enhance cleaning efficiency.

Mechanism of Action

The mechanism of action of N,N,N-Triethylpentan-1-aminium iodide primarily involves its interaction with microbial cell membranes. The positively charged ammonium ion disrupts the lipid bilayer of the cell membrane, leading to cell lysis and death. This makes it an effective antimicrobial agent. Additionally, its ability to act as a phase-transfer catalyst is attributed to its capacity to solubilize reactants in different phases, thereby enhancing reaction rates.

Comparison with Similar Compounds

Structural and Molecular Comparisons

Alkyl Chain Length and Substituent Effects
  • N,N,N-Trimethyl-2-propyn-1-aminium iodide (C₆H₁₂IN, 225.07 g/mol): Shorter carbon chain (propargyl group) and methyl substituents reduce steric bulk compared to the triethylpentan-1-aminium analog. This enhances solubility in polar solvents but limits thermal stability .
Functional Group Variations
  • N,N,N-Trimethyladamantan-1-aminium iodide : Incorporates a rigid adamantane backbone, significantly increasing steric hindrance and thermal stability. Such structural rigidity is advantageous in phase-transfer catalysis but reduces solubility in common solvents .
  • N,N,N-Trimethylanilinium iodide : Features an aromatic phenyl group, enabling π-π interactions in organic synthesis. This contrasts with aliphatic analogs like N,N,N-Triethylpentan-1-aminium iodide, which prioritize hydrophobic interactions .
Iodide vs. Other Counterions
  • N,N,N-Triethyl-3-iodopropan-1-aminium triiodide: The triiodide counterion enhances conductivity in ionic liquids and redox activity, making it suitable for green chemistry applications. This contrasts with monoiodide salts, which are less reactive but more stable .

Key Observations :

  • Longer alkyl chains (e.g., pentan-1-aminium) may reduce reaction yields due to steric hindrance during alkylation .
  • Triiodide formation requires precise stoichiometric iodine addition, contrasting with straightforward monoiodide syntheses .
Enzyme Inhibition and Cytotoxicity
  • Iodide n,π-chelate Pt(II) complexes : Derived from quaternary ammonium ligands, these exhibit superior cytotoxicity in HepG2 cells (IC₅₀ < 5 µM) compared to chloride analogs. The iodide counterion enhances DNA binding and enzyme inhibition (e.g., γ-glutamyl transpeptidase) .

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